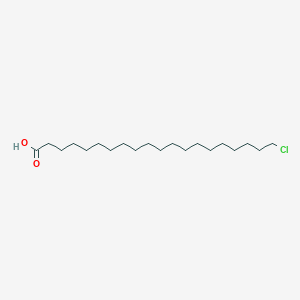
20-Chloroicosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Chloroicosanoic acid is a long-chain fatty acid derivative with a chlorine atom attached to the 20th carbon of the eicosanoic acid chain. This compound is part of the broader class of chlorinated fatty acids, which have various applications in chemical and biological research due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Chloroicosanoic acid typically involves the chlorination of eicosanoic acid. One common method is the direct chlorination of eicosanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure selective substitution at the 20th carbon.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow chlorination processes. These methods allow for better control over reaction conditions and can produce larger quantities of the compound with high purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
20-Chloroicosanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of peroxides or carboxylate derivatives.
Reduction: Formation of icosanoic acid.
Substitution: Formation of azidoicosanoic acid or cyanoicosanoic acid.
Scientific Research Applications
20-Chloroicosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex chlorinated fatty acids and other derivatives.
Biology: Studied for its effects on cellular membranes and its potential role in modulating membrane fluidity and function.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 20-Chloroicosanoic acid involves its interaction with cellular membranes and enzymes. The chlorine atom can influence the compound’s hydrophobicity and its ability to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability, potentially altering cellular processes. Additionally, this compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
20-Fluoroeicosanoic acid: Similar structure with a fluorine atom instead of chlorine.
20-Bromoeicosanoic acid: Contains a bromine atom at the 20th carbon.
20-Iodoeicosanoic acid: Contains an iodine atom at the 20th carbon.
Uniqueness
20-Chloroicosanoic acid is unique due to the specific properties imparted by the chlorine atom. Chlorine’s size and electronegativity can influence the compound’s reactivity and interactions with biological systems differently compared to other halogenated derivatives. This uniqueness makes this compound a valuable compound for specific research applications and industrial uses.
Properties
Molecular Formula |
C20H39ClO2 |
|---|---|
Molecular Weight |
347.0 g/mol |
IUPAC Name |
20-chloroicosanoic acid |
InChI |
InChI=1S/C20H39ClO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23) |
InChI Key |
XWHRXFJBCZXJHI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B13327988.png)

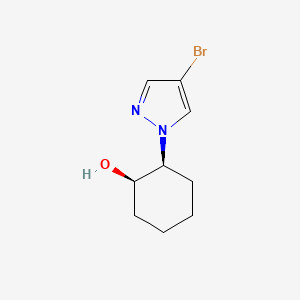
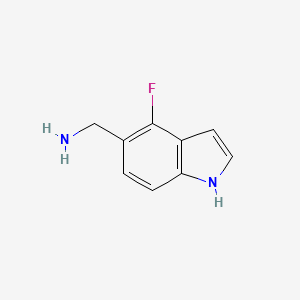

![5-(2-chlorobutanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13328028.png)
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B13328034.png)
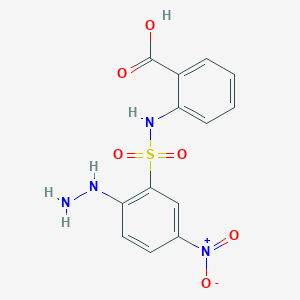

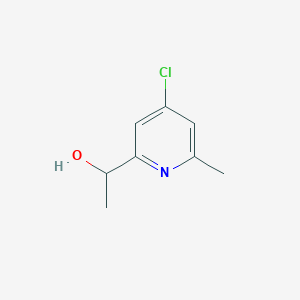

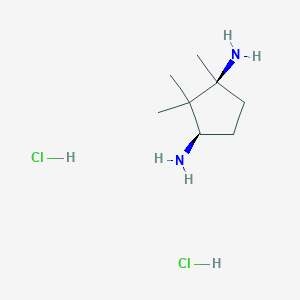
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)

